molecular formula C13H14N2O4 B15280943 Ethyl 5-((benzyloxy)methyl)-1,3,4-oxadiazole-2-carboxylate

Ethyl 5-((benzyloxy)methyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B15280943
M. Wt: 262.26 g/mol
InChI Key: JMLJREVZFBPBDL-UHFFFAOYSA-N
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Description

Ethyl 5-((benzyloxy)methyl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((benzyloxy)methyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with benzyloxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((benzyloxy)methyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Ethyl 5-((benzyloxy)methyl)-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-((benzyloxy)methyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer activity.

Comparison with Similar Compounds

Ethyl 5-((benzyloxy)methyl)-1,3,4-oxadiazole-2-carboxylate can be compared with other oxadiazole derivatives such as:

  • Ethyl 2-(benzyloxy)-1,3,4-oxadiazole-5-carboxylate
  • Mthis compound
  • Ethyl 5-(methoxymethyl)-1,3,4-oxadiazole-2-carboxylate

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

ethyl 5-(phenylmethoxymethyl)-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C13H14N2O4/c1-2-18-13(16)12-15-14-11(19-12)9-17-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

JMLJREVZFBPBDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(O1)COCC2=CC=CC=C2

Origin of Product

United States

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